![molecular formula C13H24N2O2 B596029 Endo-3-(boc-amino)-9-azabicyclo[3.3.1]nonane CAS No. 155560-04-6](/img/structure/B596029.png)
Endo-3-(boc-amino)-9-azabicyclo[3.3.1]nonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Endo-3-(boc-amino)-9-azabicyclo[3.3.1]nonane is a chemical compound with the linear formula C13H24N2O2 . It is used in various applications in drug synthesis, catalysis, and material science.
Synthesis Analysis
The synthesis of Endo-3-(boc-amino)-9-azabicyclo[3.3.1]nonane involves a stereoselective process. The cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate can be effectively used in the synthesis process with dirhodium (II) catalyst loadings of 0.005 mol % . By appropriate choice of catalyst and hydrolysis conditions, either the exo- or endo-3-azabicyclo [3.1.0]hexanes can be formed cleanly with high levels of diastereoselectivity .
Molecular Structure Analysis
The molecular structure of Endo-3-(boc-amino)-9-azabicyclo[3.3.1]nonane is characterized by a bicyclic structure with a nitrogen atom incorporated into the ring . The InChI code for this compound is 1S/C12H22N2O3/c1-12(2,3)17-11(15)14-9-4-8(13)5-10(14)7-16-6-9/h8-10H,4-7,13H2,1-3H3 .
Chemical Reactions Analysis
The chemical reactions involving Endo-3-(boc-amino)-9-azabicyclo[3.3.1]nonane are primarily cyclopropanation reactions . These reactions are typically catalyzed by dirhodium (II) and involve the use of ethyl diazoacetate .
Physical And Chemical Properties Analysis
Endo-3-(boc-amino)-9-azabicyclo[3.3.1]nonane is a solid or viscous liquid at room temperature . It has a molecular weight of 242.32 . The compound should be stored in a refrigerator to maintain its stability .
Scientific Research Applications
-
Synthetic and Crystallographic Studies
- Application : The study involves the synthesis and crystal structures of four unsaturated bicyclo[3.3.1]nonane derivatives containing various functionalities .
- Methods : The study examined the impact of unsaturation on crystal structures and intermolecular networks of the six-membered rings .
- Results : The study found that unsaturation significantly impacts the crystal structures and intermolecular networks of the six-membered rings .
-
Biologically Active Diversely Functionalized Bicyclo[3.3.1]nonanes
- Application : The study explores different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes .
- Methods : The study involves the extraction of valuable compounds from various plants to isolate many life-saving medicines .
- Results : The study found that the bicyclo[3.3.1]nonane moiety is predominant in most biologically active natural products owing to its exceptional characteristics .
- Network Analysis of Bicyclo[3.3.1]nonanes
- Application : The study involves the solid-state structure of endo, endo-bicyclo[3.3.1]nonane-2,6-diol .
- Methods : The study examines the hydrogen-bonded, three-connected, chiral 3D-net with utg-topology .
- Results : The study found that the structure is distinctively different from those formed by the so-called tubuland diols .
-
- Application : The study explores different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes .
- Methods : The study involves the extraction of valuable compounds from various plants to isolate many life-saving medicines .
- Results : The study found that the bicyclo[3.3.1]nonane moiety is predominant in most biologically active natural products owing to its exceptional characteristics .
-
- Application : Many derivatives of bicyclo[3.3.1]nonane are attractive to researchers for use in asymmetric catalysis .
- Methods : The study involves the synthesis of various bicyclo[3.3.1]nonane derivatives .
- Results : The study found that these derivatives have successful applications as ion receptors, metallocycles, and molecular tweezers .
Safety And Hazards
Endo-3-(boc-amino)-9-azabicyclo[3.3.1]nonane is classified as Acute Tox. 4 Oral according to GHS classification . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended .
properties
IUPAC Name |
tert-butyl N-[(1S,5R)-9-azabicyclo[3.3.1]nonan-3-yl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-11-7-9-5-4-6-10(8-11)14-9/h9-11,14H,4-8H2,1-3H3,(H,15,16)/t9-,10+,11? |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWPHWBRCRWNTLX-ZACCUICWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2CCCC(C1)N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC1C[C@H]2CCC[C@@H](C1)N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Endo-3-(boc-amino)-9-azabicyclo[3.3.1]nonane | |
CAS RN |
1208530-70-4 |
Source


|
| Record name | tert-butyl N-{9-azabicyclo[3.3.1]nonan-3-yl}carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

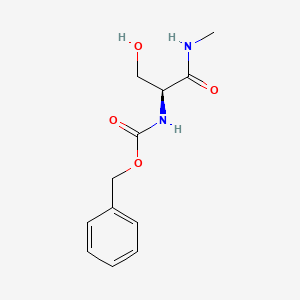
![Silane, [(4-ethoxyphenyl)ethynyl]trimethyl-(9CI)](/img/structure/B595947.png)
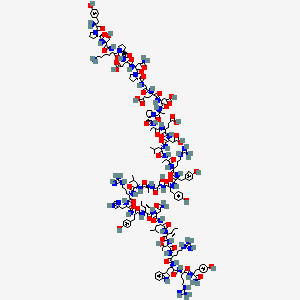

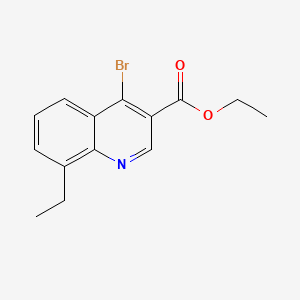

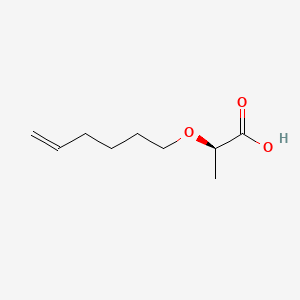
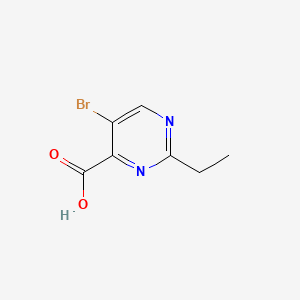
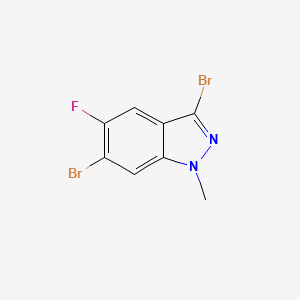
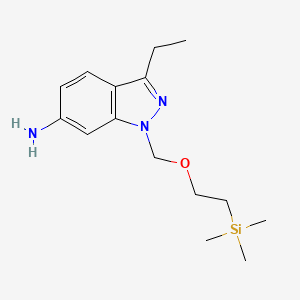
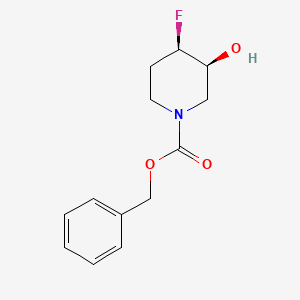
![4-(5-Chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)pyrimidin-2-amine](/img/structure/B595959.png)
![3,4-Dimethoxy-N-methylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxamide](/img/structure/B595960.png)
![2-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenol](/img/structure/B595964.png)